molecular formula C21H20BCl2NO B12594385 Borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)ethyl ester CAS No. 872044-97-8

Borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)ethyl ester

Cat. No.: B12594385
CAS No.: 872044-97-8
M. Wt: 384.1 g/mol
InChI Key: YUYUKEBWUZBYPG-UHFFFAOYSA-N
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Description

Borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)ethyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of borinic acid, substituted phenyl groups, and a pyridinyl ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)ethyl ester typically involves the reaction of borinic acid derivatives with substituted phenyl groups and pyridinyl ethyl ester. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include boronic acids, borates, alcohols, and substituted phenyl derivatives. These products can be further utilized in various applications or as intermediates in more complex synthetic pathways.

Scientific Research Applications

Borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)ethyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic properties and potential use in treating various diseases.

    Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the application and the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)ethyl ester
  • Boronic acids
  • Borates
  • Substituted phenyl derivatives

Uniqueness

This compound is unique due to its specific combination of borinic acid, substituted phenyl groups, and pyridinyl ethyl ester moiety. This unique structure imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.

Properties

CAS No.

872044-97-8

Molecular Formula

C21H20BCl2NO

Molecular Weight

384.1 g/mol

IUPAC Name

bis(3-chloro-4-methylphenyl)-(2-pyridin-2-ylethoxy)borane

InChI

InChI=1S/C21H20BCl2NO/c1-15-6-8-17(13-20(15)23)22(18-9-7-16(2)21(24)14-18)26-12-10-19-5-3-4-11-25-19/h3-9,11,13-14H,10,12H2,1-2H3

InChI Key

YUYUKEBWUZBYPG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C)Cl)(C2=CC(=C(C=C2)C)Cl)OCCC3=CC=CC=N3

Origin of Product

United States

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